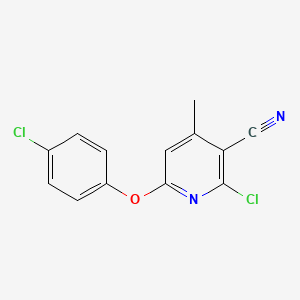![molecular formula C20H20N2O2S2 B11483968 N-(2-phenylethyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11483968.png)
N-(2-phenylethyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Phenylethyl)-N-{2-[(Thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide: is a complex organic compound that incorporates both phenylethyl and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylethyl)-N-{2-[(Thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with phenylethylamine, followed by formylation and subsequent amide formation. Key steps include:
Condensation Reaction: Thiophene derivatives react with phenylethylamine under acidic or basic conditions to form an intermediate.
Formylation: The intermediate undergoes formylation using formic acid or formylating agents like formic anhydride.
Amide Formation: The formylated intermediate reacts with thiophene-2-carboxylic acid or its derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenylethyl)-N-{2-[(Thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the phenylethyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like tetrahydrofuran or ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under varying temperature and solvent conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced amides or alcohols.
Substitution: Halogenated thiophenes or substituted phenylethyl derivatives.
Scientific Research Applications
N-(2-Phenylethyl)-N-{2-[(Thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-(2-Phenylethyl)-N-{2-[(Thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways: It can influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene-2-carboxamide core and exhibit similar chemical properties.
Phenylethylamine derivatives: Compounds with the phenylethylamine moiety, known for their biological activities.
Uniqueness
N-(2-Phenylethyl)-N-{2-[(Thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide is unique due to the combination of phenylethyl and thiophene moieties, which may confer distinct chemical and biological properties not observed in simpler analogs
Properties
Molecular Formula |
C20H20N2O2S2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[2-[2-phenylethyl(thiophene-2-carbonyl)amino]ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H20N2O2S2/c23-19(17-8-4-14-25-17)21-11-13-22(20(24)18-9-5-15-26-18)12-10-16-6-2-1-3-7-16/h1-9,14-15H,10-13H2,(H,21,23) |
InChI Key |
DDUOVINKANZURZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCNC(=O)C2=CC=CS2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-7-(2,3-dimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11483904.png)
![N-{[4-({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)phenyl]carbonyl}glycine](/img/structure/B11483905.png)

![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]pyridine-3-carboxamide](/img/structure/B11483915.png)
![ethyl 6-bromo-4-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B11483923.png)
![6-(3-fluoro-4-methoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11483928.png)

![7-amino-2-(3-pyridyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11483941.png)
![7-(3-Chlorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11483943.png)
![4-[4-(allyloxy)phenyl]-2-amino-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide](/img/structure/B11483954.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}-2-methylbenzamide](/img/structure/B11483972.png)
![N-(diphenylmethyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11483976.png)
